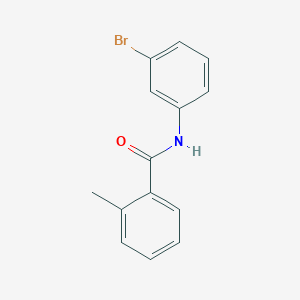
N-(3-bromophenyl)-2-methylbenzamide
Description
N-(3-Bromophenyl)-2-methylbenzamide (CAS: 123862-54-4) is a benzamide derivative characterized by a 2-methylbenzamide backbone substituted with a 3-bromophenyl group. Its molecular formula is C₁₄H₁₂BrNO, with a molecular weight of 290.16 g/mol .
Properties
CAS No. |
123862-54-4 |
|---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
FMDYTDLTFURXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of N-(3-bromophenyl)-2-methylbenzamide, highlighting differences in substituents, synthesis methods, and applications:
Key Comparative Analysis
Anthraquinone-based analogues (e.g., N-(9,10-dioxoanthracenyl)-2-methylbenzamide) exhibit extended conjugation, enabling π-π interactions critical for metal coordination in C–H activation .
Synthetic Efficiency: Acid chloride routes (e.g., 2-methylbenzoyl chloride + amine) generally achieve higher yields (>90%) compared to coupling agents like DCC/DMAP (24% yield in anthraquinone systems) .
Applications in Catalysis: N,O-Bidentate Directing Groups: Anthraquinone-linked benzamides facilitate metal-catalyzed C–H functionalization (e.g., Ru-catalyzed arylation) by forming stable five-membered metallacycles . The bromophenyl variant may exhibit similar behavior but with altered regioselectivity due to bromine’s steric bulk. Triazole-Linked Analogues: Compounds like N-([1-benzyltriazolyl]methyl)-2-methylbenzamide are used in Ru-catalyzed biaryl synthesis, demonstrating the versatility of benzamide derivatives in cross-coupling reactions .
Research Findings and Data
Spectroscopic Characterization
While specific data for this compound are absent, analogous compounds are characterized by:
- 1H/13C NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Thermal and Solubility Properties
- Anthraquinone-linked benzamides exhibit higher melting points (>200°C) due to rigid aromatic stacking .
- Bromine substituents may enhance lipophilicity, impacting solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


